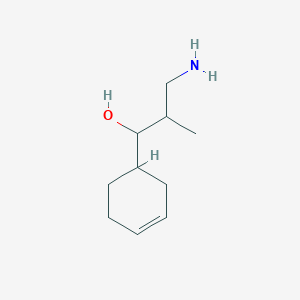
3-Amino-1-(cyclohex-3-en-1-yl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(cyclohex-3-en-1-yl)-2-methylpropan-1-ol is an organic compound with the molecular formula C11H21NO. This compound is characterized by the presence of an amino group, a cyclohexenyl ring, and a hydroxyl group attached to a methyl-substituted propanol chain. It is used in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(cyclohex-3-en-1-yl)-2-methylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohex-3-en-1-yl bromide and 2-methylpropan-1-ol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Amination: The intermediate product is then subjected to amination using ammonia or an amine source under controlled temperature and pressure conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(cyclohex-3-en-1-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
3-Amino-1-(cyclohex-3-en-1-yl)-2-methylpropan-1-ol is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(cyclohex-3-en-1-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the cyclohexenyl ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol: Similar structure but with an additional methyl group.
3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol: Lacks the methyl substitution on the propanol chain.
Uniqueness
3-Amino-1-(cyclohex-3-en-1-yl)-2-methylpropan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexenyl ring and the amino group makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H19NO |
|---|---|
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
3-amino-1-cyclohex-3-en-1-yl-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H19NO/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-3,8-10,12H,4-7,11H2,1H3 |
Clave InChI |
ZLFNLKIMIGTXGU-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C(C1CCC=CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


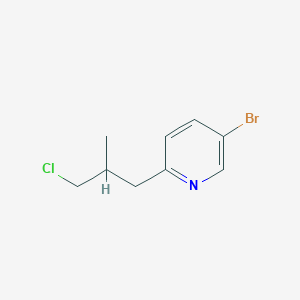
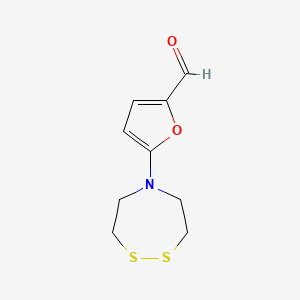
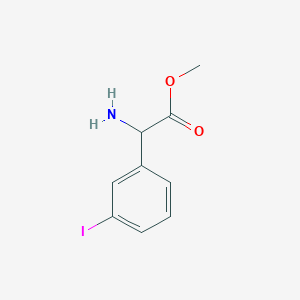
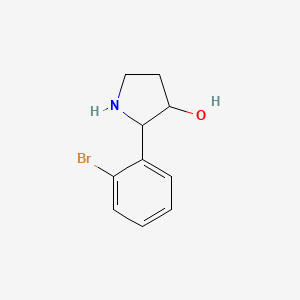
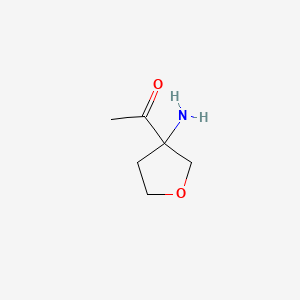
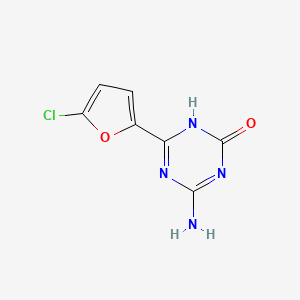

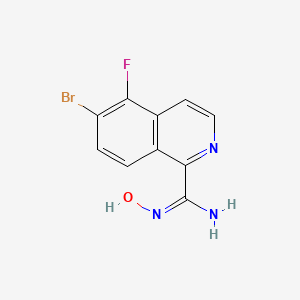
![9-Propyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13179729.png)
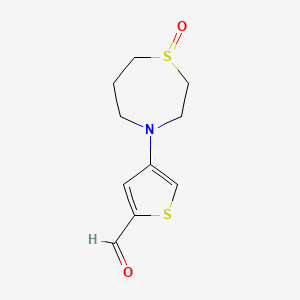
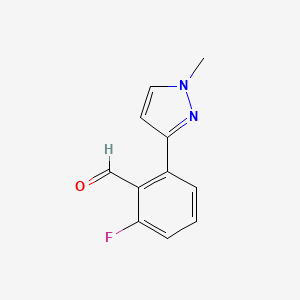
![Tert-butyl 4-[4-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]phenyl]piperazine-1-carboxylate](/img/structure/B13179748.png)
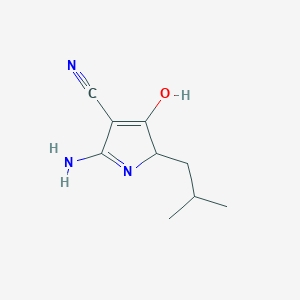
![2-[1-(Aminomethyl)-2-methylcyclohexyl]propan-2-ol](/img/structure/B13179759.png)
